derivati dell'acido fenossiacetico

Phenoxyacetic acid derivatives are a class of herbicides with a broad spectrum of activity, targeting various weed species effectively. These compounds feature a phenoxy group attached to an acetic acid moiety, giving them unique chemical properties and enhancing their selectivity for weeds over crops. They work by inhibiting specific enzymes essential for plant growth, such as acetolactate synthase (ALS), leading to the cessation of biosynthetic pathways critical for cell division and function in the weed.

Phenoxyacetic acid derivatives are known for their efficacy under a wide range of environmental conditions, making them suitable for use in various agricultural settings. Their chemical diversity allows for the development of products tailored to different crop management strategies, ensuring effective weed control while minimizing impact on beneficial flora and fauna. These herbicides are often used in conjunction with other pest management techniques to achieve sustainable and efficient farming practices.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

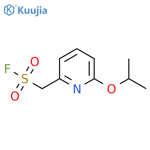

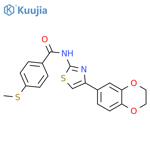

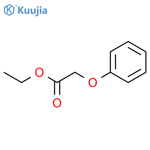

|

Acetic acid,2-(4-methoxyphenoxy)-, ethyl ester | 18598-23-7 | C11H14O4 |

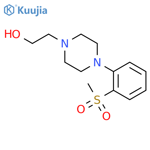

|

BMY 45778 | 152575-66-1 | C26H18N2O5 |

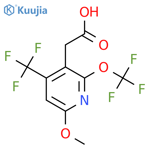

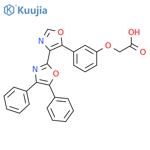

|

Efaproxiral | 131179-95-8 | C20H23NO4 |

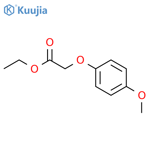

|

Ethyl phenoxyacetate | 2555-49-9 | C10H12O3 |

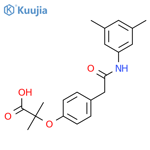

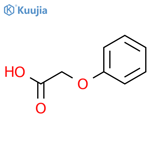

|

Phenoxyacetic acid | 122-59-8 | C8H8O3 |

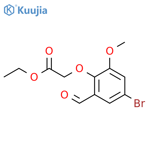

|

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | 20037-36-9 | C12H13BrO5 |

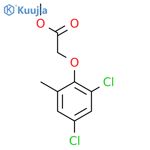

|

Acetic acid,2-(2,4-dichloro-6-methylphenoxy)-, methyl ester | 2867-49-4 | C10H10Cl2O3 |

|

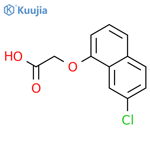

Acetic acid,2-[(7-chloro-1-naphthalenyl)oxy]- | 25178-72-7 | C12H9ClO3 |

|

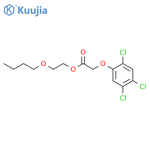

2,4,5-T butoxyethyl ester | 2545-59-7 | C14H17O4Cl3 |

|

Acetic acid,2,2'-[1,2-phenylenebis(oxy)]bis-, 1,1'-dimethyl ester | 27648-87-9 | C12H14O6 |

Letteratura correlata

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati